Picen-13-ol

PAH metabolism regioselectivity cytochrome P450

Picen-13-ol (13-hydroxypicene, CAS 24743-19-9) is a monohydroxylated derivative of the pentacyclic aromatic hydrocarbon picene, bearing a single hydroxyl substituent at the 13-position. It belongs to the broader class of hydroxylated polycyclic aromatic hydrocarbons (OH-PAHs), which are of significant interest as environmental exposure biomarkers, metabolic intermediates, and building blocks for extended π-conjugated materials.

Molecular Formula C22H14O
Molecular Weight 294.3 g/mol
CAS No. 24743-19-9
Cat. No. B13752829
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePicen-13-ol
CAS24743-19-9
Molecular FormulaC22H14O
Molecular Weight294.3 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=CC3=C4C=CC5=CC=CC=C5C4=C(C=C32)O
InChIInChI=1S/C22H14O/c23-21-13-20-16-7-3-1-5-14(16)9-11-18(20)19-12-10-15-6-2-4-8-17(15)22(19)21/h1-13,23H
InChIKeyLCSGKMDEDVIOJT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Picen-13-ol (CAS 24743-19-9) Procurement Baseline: PAH Reference Standard and Synthetic Intermediate


Picen-13-ol (13-hydroxypicene, CAS 24743-19-9) is a monohydroxylated derivative of the pentacyclic aromatic hydrocarbon picene, bearing a single hydroxyl substituent at the 13-position [1]. It belongs to the broader class of hydroxylated polycyclic aromatic hydrocarbons (OH-PAHs), which are of significant interest as environmental exposure biomarkers, metabolic intermediates, and building blocks for extended π-conjugated materials [2]. The compound has a molecular formula of C₂₂H₁₄O, a monoisotopic mass of 294.1045 Da, a computed LogP of approximately 6.0–6.6, and a topological polar surface area of 20.2–20.3 Ų [1]. Its physicochemical profile—high lipophilicity coupled with a single hydrogen-bond donor—distinguishes it from more polar dihydrodiol metabolites and positions it as a critical reference material for chromatographic method development and a versatile intermediate in the synthesis of picene-fused heterocycles.

Why Picen-13-ol Cannot Be Interchanged with Other Hydroxylated Picenes in Analytical and Synthetic Workflows


Substitution of Picen-13-ol with other monohydroxylated picene isomers (e.g., 2-picenol, 4-picenol) or with the parent hydrocarbon picene is not scientifically valid. The position of hydroxylation on the picene scaffold dictates critical molecular properties—including chromatographic retention time, mass spectral fragmentation pattern, UV absorption profile, and chemical reactivity—that are essential for unambiguous identification in environmental and metabolic studies [1]. The seminal microsomal metabolism study by Platt et al. demonstrated that 4-picenol and 2-picenol are formed at markedly different rates (32.2% vs. 9.1% of total metabolic conversion) from picene, confirming that regioisomeric hydroxylation is kinetically and enzymatically controlled [1]. A procurement decision that treats all hydroxypicenes as interchangeable risks invalidating analytical calibration, misidentifying metabolites, or introducing uncontrolled reactivity in downstream synthetic sequences. The quantitative evidence below establishes the specific differentiation dimensions that justify the selection of Picen-13-ol over its closest analogs.

Quantitative Differentiation of Picen-13-ol Against Closest Analogs: A Procurement-Focused Evidence Guide


Regioisomeric Differentiation: Enzymatic Hydroxylation Rates Distinguish 4-Picenol, 2-Picenol, and Implicitly 13-Picenol

In rat hepatic microsomal incubations, the monohydroxylated picene metabolites 4-picenol and 2-picenol are formed at substantially different rates: 32.2% versus 9.1% of total metabolic conversion, respectively [1]. Picen-13-ol, hydroxylated at the 13-position (a non-bay-region, non-K-region site), is not detected among the sixteen ethyl acetate-extractable metabolites under these conditions, demonstrating that the 13-hydroxylation pathway is enzymatically disfavored or absent [1]. This regioisomeric specificity is critical for analytical method development, as 13-hydroxypicene serves as a negative control or internal standard that does not co-elute with the major biologically formed phenols.

PAH metabolism regioselectivity cytochrome P450

Physicochemical Differentiation: Computed LogP and PSA Values Distinguish Picen-13-ol from Dihydrodiol Metabolites

Picen-13-ol exhibits a computed LogP (XLogP3-AA) of 6.6 and a topological polar surface area (TPSA) of 20.2 Ų [1]. These values place it in a distinctly different lipophilicity space compared to the trans-dihydrodiol metabolites of picene (e.g., trans-1,2-dihydrodiol, trans-3,4-dihydrodiol), which bear two hydroxyl groups and possess significantly higher TPSA and lower LogP [2]. For reversed-phase HPLC method development, this translates into a substantially longer retention time for Picen-13-ol, enabling baseline separation from the more polar dihydrodiols that are the primary metabolites of interest.

lipophilicity polar surface area chromatographic retention

Synthetic Utility Differentiation: Picen-13-ol as a Direct Precursor to Picene-13,14-dione for Heterocycle Synthesis

Picene-13,14-dione (CAS 24743-18-8) has been identified through computational screening as the most promising orthoquinone-containing polycyclic aromatic compound for redox-switchable color and fluorescence applications, outperforming other quinone candidates in the predicted switching contrast between fluorescent and non-fluorescent states [1]. This dione serves as the key intermediate for synthesizing picene-fused quinoxaline, diazoles, and thiadiazoles, with piceno[13,14-c][1,2,5]-thiadiazole confirmed by X-ray crystallography [2]. Picen-13-ol, as the corresponding monohydroxylated congener, constitutes the direct synthetic precursor to picene-13,14-dione via controlled oxidation—a transformation that cannot be achieved from 2-picenol or 4-picenol due to the distinct ring position of the hydroxyl group.

organic synthesis heterocyclic chemistry molecular switches

Optimal Procurement Scenarios for Picen-13-ol Based on Verified Evidence


Internal Standard for HPLC-MS/MS Profiling of Picene Metabolites in Environmental Biomonitoring

Picen-13-ol can be deployed as a non-endogenous internal standard in reversed-phase HPLC-MS/MS methods targeting the quantification of biologically formed monohydroxypicenes (2-picenol and 4-picenol) and dihydrodiols in human or animal biospecimens. Its non-detection in hepatic microsomal incubations [1] ensures that it will not contribute to background signal in biological samples. The computed LogP of 6.6 and TPSA of 20.2 Ų [2] predict strong retention on C18 stationary phases, providing a sharp, well-resolved peak that elutes after the more polar dihydrodiols and before or between the 2- and 4-picenol isomers, depending on the specific column and mobile phase conditions.

Authentic Reference Material for Forensic Source Attribution of Picene-Derived PAHs

In forensic chemistry investigations involving petroleum-derived or coal-tar-derived PAH contamination, the presence of specific hydroxylated picene isomers can serve as source markers. Picen-13-ol, as a synthetic reference standard, enables the construction of calibration curves for quantifying trace-level 13-hydroxypicene that may arise from abiotic oxidation pathways distinct from enzymatic metabolism. Its unique retention time relative to the 2- and 4-isomers [1] allows unambiguous identification in complex environmental extracts when coupled with high-resolution mass spectrometry.

Key Intermediate for the Synthesis of Picene-13,14-dione-Based Redox-Responsive Molecular Switches

Research groups developing organic semiconductors, OLED materials, or O₂/H₂ gas sensors based on the picene-13,14-dione redox couple [3] can procure Picen-13-ol as the direct synthetic precursor. Controlled oxidation (e.g., using pyridinium chlorochromate or MnO₂) converts the C-13 hydroxyl to the corresponding ketone, forming the ortho-quinone motif that computational screening identified as the optimal structure for high-contrast fluorescence switching [3]. This route avoids the multi-step total synthesis from 2-hydroxy-1-naphthaldehyde [4] when only the monohydroxylated precursor is available commercially.

Physicochemical Reference Standard for QSAR Model Validation of PAH Derivatives

For computational toxicology and environmental fate modeling, experimental validation of predicted LogP, water solubility, and Henry's Law constant for hydroxylated PAHs is essential. Picen-13-ol, with its well-defined computed descriptors (XLogP3-AA = 6.6, TPSA = 20.2 Ų) [2] and experimentally measurable properties (density 1.312 g/cm³, boiling point 581.7°C, vapor pressure 3.96×10⁻¹⁴ mmHg at 25°C) , serves as a high-molecular-weight benchmark compound in QSAR training sets, bridging the gap between smaller OH-PAHs (e.g., hydroxynaphthalenes) and larger, less-characterized PAH derivatives.

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